Molecular Weight and Side-Chain Polarity: Impact on Solubility and Chromatography
The molecular weight and side-chain polarity of Boc-L-threonine 4-nitrophenyl ester differ from its closest structural analogs, Boc-L-alanine 4-nitrophenyl ester and Boc-O-benzyl-L-serine 4-nitrophenyl ester. These differences directly impact its solubility and chromatographic behavior during synthesis and purification. For instance, its molecular weight (340.33 g/mol) is ~9.7% higher than that of Boc-Ala-ONp (310.30 g/mol) and significantly lower than the benzyl-protected serine derivative . The presence of the free β-hydroxyl group (2 hydrogen bond donors, 6 acceptors) in Boc-Thr-ONp contributes to its increased polarity compared to Boc-Ala-ONp, which lacks this hydroxyl group [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 340.33 g/mol |
| Comparator Or Baseline | Boc-L-alanine 4-nitrophenyl ester: 310.30 g/mol; Boc-O-benzyl-L-serine 4-nitrophenyl ester: 430.49 g/mol (approximate) |
| Quantified Difference | +9.7% vs. Boc-Ala-ONp |
| Conditions | Calculated from molecular formula |
Why This Matters
This difference in molecular weight and polarity affects solubility in common reaction solvents and retention times in analytical HPLC, which is critical for process development and quality control.
- [1] PubChem. (n.d.). Boc-L-alanine 4-nitrophenyl ester. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7021877 View Source
